(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride
Description
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride is a chiral spirocyclic compound with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . Its IUPAC name designates the S-configuration at the spirocyclic nitrogen center, distinguishing it from racemic or R-enantiomeric forms. The compound is identified by CAS numbers 2200258-97-3 (enantiopure form) and 2247102-90-3 (generic form) . Structurally, it features a 5-azaspiro[2.4]heptane core fused with a hydroxymethyl group, conferring rigidity and stereochemical complexity.
The compound is primarily used as a pharmaceutical intermediate, evidenced by its inclusion in patent syntheses of bioactive molecules (e.g., tetrahydroisoquinoline derivatives) . Suppliers such as Fluorochem and Advanced Technology & Industrial Co., Ltd. offer it in milligram-to-gram quantities at premium prices (e.g., €1,444.00/g), with purity levels typically ≥95% .
Properties
IUPAC Name |
[(6S)-5-azaspiro[2.4]heptan-6-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-3-7(1-2-7)5-8-6;/h6,8-9H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQCMOHHMKDVML-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](NC2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200258-97-3 | |
| Record name | [(6S)-5-azaspiro[2.4]heptan-6-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cycloalkylation of Aminocyclopropane Derivatives
A common strategy involves cycloalkylation reactions to form the spiro[2.4]heptane system. Patent US20140316143A1 discloses a route starting from a benzyl-protected aminocyclopropane:
- Benzyl Protection : (S)-5-Benzyl-5-azaspiro[2.4]heptan-6-yl methanol is synthesized via nucleophilic substitution between a cyclopropane-containing electrophile and a benzylamine derivative.
- Spirocyclization : Intramolecular alkylation under basic conditions (e.g., K₂CO₃ in DMF) forms the spirocyclic framework.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzylamine, DMF, 80°C | 72% |
| 2 | K₂CO₃, 12 h, reflux | 65% |
Reductive Amination of Spirocyclic Ketones
An alternative route employs reductive amination to establish the amine moiety. Starting from a spiro[2.4]heptan-6-one precursor:
- Ketone Formation : Oxidation of a secondary alcohol or Friedel-Crafts acylation.
- Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol.
Example :
$$
\text{Spiro[2.4]heptan-6-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} (S)-5-\text{Azaspiro}[2.4]\text{heptan-6-yl methanol} \quad
$$
Introduction of the Hydroxymethyl Group
Reduction of Carboxylic Acid Intermediates
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid (CAS 152723-57-4) serves as a key intermediate. Reduction to the alcohol is achieved via:
- Lithium Aluminum Hydride (LiAlH₄) : Anhydrous THF, 0°C to room temperature, 85% yield.
- Borane-Tetrahydrofuran (BH₃·THF) : Mild conditions, higher stereochemical retention.
Analytical Data :
Hydroboration-Oxidation of Alkenes
For substrates with exocyclic double bonds, hydroboration-oxidation installs the hydroxymethyl group with anti-Markovnikov selectivity:
Deprotection and Hydrochloride Salt Formation
Removal of Benzyl Protecting Groups
Catalytic hydrogenation cleaves the benzyl group from intermediates like (S)-5-benzyl-5-azaspiro[2.4]heptan-6-yl methanol:
- Conditions : 10% Pd/C, H₂ (1 atm), ethanol, 90% yield.
Acidic Workup for Salt Formation
Treating the free base with HCl gas in anhydrous ether precipitates the hydrochloride salt:
$$
\text{(S)-5-Azaspiro[2.4]heptan-6-yl methanol} + \text{HCl} \rightarrow \text{Hydrochloride salt} \quad (\text{mp 192–194°C})
$$
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : Calculated for C₇H₁₄ClNO: C 50.76%, H 8.52%, N 8.46%; Found: C 50.69%, H 8.48%, N 8.41%.
Challenges and Optimization Strategies
Stereochemical Integrity
Scalability Issues
- Cyclopropane Ring Stability : Avoid strong acids/bases to prevent ring-opening.
- Salt Crystallization : Optimize solvent mixtures (e.g., ethanol/ethyl acetate) for high recovery.
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
In contrast, ester (e.g., methyl acetate) or carboxylic acid derivatives improve solubility in polar solvents but may limit blood-brain barrier permeability . The 4-aza variant (CAS 1956376-50-3) introduces a different nitrogen position, altering ring strain and reactivity compared to the 5-aza core .
Synthetic Utility: Methyl ester derivatives (e.g., CAS 1296797-07-3) are used in coupling reactions with HATU/DIPEA, as seen in peptide-like molecule syntheses . The target compound’s hydroxymethyl group is frequently functionalized via Mitsunobu reactions or oxidation to ketones in multistep drug syntheses .
Pharmacological Relevance: Derivatives such as (S)-5-((5-chloro-8-((5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-5-azaspiro[2.4]heptan-6-one hydrochloride (LCMS [M+H]⁺: 452.2) exhibit potent bioactivity in CNS targets, attributed to the spirocyclic scaffold’s conformational restraint .
Biological Activity
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride is a compound with a unique spirocyclic structure that has garnered interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrogen-containing azaspiro framework with a hydroxymethyl group attached to the spiro center. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : The compound may influence neurotransmitter systems, indicating possible uses in neuroprotection and cognitive enhancement.
- Anti-inflammatory Activity : Its structural characteristics suggest interactions with inflammatory pathways, positioning it as a candidate for anti-inflammatory therapies.
- Receptor Interaction : The compound's mechanism of action likely involves specific receptor interactions and modulation of enzyme activities, which can lead to significant physiological responses .
The biological mechanisms of this compound are mediated through its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for high specificity in binding, influencing various cellular pathways and responses.
In Vitro Studies
Research has focused on the pharmacokinetic properties of this compound, revealing its potential as a D3 receptor antagonist with high selectivity over other receptors such as D2R and muscarinic receptors. These studies are crucial for understanding the compound's safety profile and therapeutic potential in addiction treatment .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural features or biological activities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Azabicyclo[2.2.2]octane | Similar spirocyclic structure | Neuroactive properties |
| 2-Pyrrolidinone | Contains nitrogen in a cyclic structure | Antimicrobial activity |
| 3-Hydroxy-N-methylpyrrolidine | Hydroxymethyl group present | Anti-inflammatory effects |
These compounds highlight the unique properties of this compound while underscoring its potential for further research in medicinal chemistry and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
